molecular formula C12H11BrMgO2 B14895759 2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide

2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide

Cat. No.: B14895759
M. Wt: 291.42 g/mol
InChI Key: PGSITGYANRQSQO-UHFFFAOYSA-M
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Description

2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the field of synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide typically involves the reaction of 2-[(furan-2-ylmethoxy)methyl]bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like this compound follows similar principles but is optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, halides, and various catalysts like palladium for coupling reactions. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide is widely used in scientific research for:

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds, which is the basis for its use in synthetic chemistry .

Properties

Molecular Formula

C12H11BrMgO2

Molecular Weight

291.42 g/mol

IUPAC Name

magnesium;2-(phenylmethoxymethyl)furan;bromide

InChI

InChI=1S/C12H11O2.BrH.Mg/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-5,7-8H,9-10H2;1H;/q-1;;+2/p-1

InChI Key

PGSITGYANRQSQO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COCC2=CC=CO2.[Mg+2].[Br-]

Origin of Product

United States

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